Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate
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Overview
Description
Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate is a quinoxaline derivative with a molecular structure that includes a chloro group at the 7th position, a methoxy group at the 6th position, and a carboxylate ester group at the 5th position. Quinoxalines are heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of 1,2-diamines with 1,2-diketones or their derivatives under acidic or basic conditions.
Modern Methods: Advanced synthetic routes include the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the chloro and methoxy groups.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions (temperature, pressure, and pH) is maintained.
Continuous Flow Synthesis: Continuous flow reactors are increasingly being used for the production of quinoxaline derivatives due to their efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoxaline-5,6-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the chloro group to a more reduced form, such as an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinoxaline-5,6-dicarboxylate derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with various functional groups at the chloro and methoxy positions.
Scientific Research Applications
Chemistry: Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in the study of infectious diseases. Medicine: Research has explored its use in cancer therapy, as quinoxaline derivatives have been found to exhibit cytotoxic properties against various cancer cell lines. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves the inhibition of key biological pathways or the modulation of cellular processes.
Comparison with Similar Compounds
Quinoxaline: The parent compound without substituents.
7-Chloroquinoxaline: Lacks the methoxy and carboxylate groups.
6-Methoxyquinoxaline: Lacks the chloro and carboxylate groups.
Uniqueness: Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate is unique due to the presence of both chloro and methoxy groups, which can significantly alter its chemical and biological properties compared to its simpler analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation and discovery.
Properties
Molecular Formula |
C11H9ClN2O3 |
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Molecular Weight |
252.65 g/mol |
IUPAC Name |
methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-10-6(12)5-7-9(14-4-3-13-7)8(10)11(15)17-2/h3-5H,1-2H3 |
InChI Key |
LKPFUWUCDZVUSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=CN=C2C=C1Cl)C(=O)OC |
Origin of Product |
United States |
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